Imidazo[4,5-c]pyridine Scaffold Demonstrates Significantly Higher BTK Inhibition vs. Imidazo[4,5-b]pyridine Isomer
In a systematic kinase inhibitor study, trisubstituted imidazo[4,5-c]pyridine compounds exhibited significantly higher biochemical inhibitory activity against Bruton's tyrosine kinase (BTK) compared to their direct imidazo[4,5-b]pyridine regioisomeric counterparts [1]. This finding was contrary to expectations based on prior literature precedents. While the study employed fully elaborated trisubstituted derivatives rather than the unsubstituted building block, the core scaffold regiochemistry (N1–C4–C6 substitution pattern of imidazo[4,5-c]pyridine) was the primary determinant of the observed activity differential. Compounds based on the [4,5-c] scaffold achieved BTK inhibition in the mid-nanomolar IC₅₀ range, and subsequent cellular experiments in Burkitt lymphoma and mantle cell lymphoma lines confirmed selective on-target BTK pathway modulation [1].
| Evidence Dimension | BTK biochemical inhibitory activity (scaffold comparison) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine scaffold: mid-nanomolar IC₅₀ range against BTK (exact values for fully elaborated trisubstituted derivatives) |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine regioisomeric scaffold: significantly weaker BTK inhibition |
| Quantified Difference | Significantly higher activity for [4,5-c] vs. [4,5-b]; SAR study revealed high tolerance for diverse C6 substituents (both hydrophobic and hydrophilic) on the [4,5-c] scaffold |
| Conditions | Fluorescence-based biochemical kinase inhibition assay using recombinant BTK catalytic domain; cellular validation in Burkitt lymphoma and mantle cell lymphoma lines |
Why This Matters
For research groups pursuing BTK-targeted drug discovery, selecting building blocks based on the imidazo[4,5-c]pyridine scaffold rather than the [4,5-b] isomer has been empirically demonstrated to yield more potent lead compounds, directly impacting hit-to-lead efficiency.
- [1] Klečka M, et al. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry. 2021;211:113094. doi:10.1016/j.ejmech.2020.113094. View Source
